![molecular formula C17H18N2S B5608399 N-(2-phenylethyl)-1-indolinecarbothioamide](/img/structure/B5608399.png)
N-(2-phenylethyl)-1-indolinecarbothioamide
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Overview
Description
N-(2-phenylethyl)-1-indolinecarbothioamide belongs to a class of compounds with diverse biological activities, including potential therapeutic applications. The synthesis and study of such compounds are of significant interest due to their structural complexity and functional versatility.
Synthesis Analysis
A study by Kobayashi et al. (2013) developed a convenient procedure for the synthesis of 2,N,N-trisubstituted 1H-indole-1-carbothioamides, which shares a similar structural framework with this compound. The synthesis involved a two-step sequence starting from 2-(acylmethyl)phenyl isocyanides, leading to the desired products in fair-to-good yields (Kobayashi, Yamane, & Fukamachi, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques, including IR, 1H NMR, 13C NMR, Mass, and elemental analyses. These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their chemical behavior and reactivity (Mathew, Suresh, & Anbazhagan, 2014).
properties
IUPAC Name |
N-(2-phenylethyl)-2,3-dihydroindole-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c20-17(18-12-10-14-6-2-1-3-7-14)19-13-11-15-8-4-5-9-16(15)19/h1-9H,10-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMZSYBEGIPEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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